molecular formula C19H23ClN2O B3828026 N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine

N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine

Cat. No.: B3828026
M. Wt: 330.8 g/mol
InChI Key: MKALWLAOBJAOEA-UHFFFAOYSA-N
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Description

N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and dicyclopropyl and methylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine typically involves multiple steps. One common route starts with the preparation of the oxazole ring, which can be synthesized from 4-chlorobenzoyl chloride and 2-amino-2-methyl-1-propanol under acidic conditions. The resulting intermediate is then reacted with dicyclopropylmethylamine in the presence of a base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced oxazole compounds

    Substitution: Methoxy derivatives

Scientific Research Applications

N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methylmethanamine
  • N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropylmethanamine

Uniqueness

N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine is unique due to the presence of both dicyclopropyl and methylamine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-12-17(11-22(2)18(13-3-4-13)14-5-6-14)21-19(23-12)15-7-9-16(20)10-8-15/h7-10,13-14,18H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKALWLAOBJAOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN(C)C(C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine
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N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine
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N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine
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N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine
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N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,1-dicyclopropyl-N-methylmethanamine

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